Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C8H6BrN3O3 |
|---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
methyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-8(14)5-2-6(13)12-7(11-5)4(9)3-10-12/h2-3,10H,1H3 |
InChI Key |
LACFCDHDGXXGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=N1)C(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate generally follows a multi-step approach involving:
- Cyclocondensation of 5-aminopyrazole derivatives with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls, β-enaminones) to form the pyrazolo[1,5-a]pyrimidine core.
- Selective bromination at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.
- Hydroxylation at the 7-position.
- Introduction of the methyl ester group at position 5 via esterification or by using methyl ester-containing starting materials.
This synthetic route leverages the nucleophilic nature of the amino group on pyrazole and the electrophilic character of β-dicarbonyl or related compounds to construct the fused heterocyclic system efficiently.
Detailed Synthetic Steps and Conditions
Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core
- Starting materials: 5-amino-3-bromopyrazole or 5-amino-pyrazole derivatives.
- Electrophiles: β-dicarbonyl compounds such as malonic acid derivatives, β-ketoesters, or β-enaminones.
- Reaction conditions: Typically reflux in ethanol or polar aprotic solvents like 1,4-dioxane or DMF.
- Catalysts: Base catalysts such as sodium ethoxide or amine bases (triethylamine, pyridine) are used to facilitate the cyclization.
- Outcome: Formation of the pyrazolo[1,5-a]pyrimidine ring with substitution at positions 5 and 7, often with a methyl ester at position 5 if methyl esters are used as electrophiles.
Bromination at Position 3
- Reagents: Bromine sources such as elemental bromine or N-bromosuccinimide (NBS).
- Catalysts: Triethylamine or pyridine to control the reaction and promote selective substitution.
- Solvents: Dichloromethane or 1,4-dioxane.
- Conditions: Typically performed at low to moderate temperatures to avoid over-bromination.
- Selectivity: Bromination occurs selectively at the 3-position due to electronic and steric factors of the pyrazolo[1,5-a]pyrimidine system.
Hydroxylation at Position 7
- Method: Introduction of hydroxyl group at position 7 can be achieved either by direct hydroxylation of the corresponding chloro or bromo derivative or by using hydroxyl-containing starting materials.
- Reagents: Hydroxide sources such as sodium hydroxide or other nucleophilic hydroxyl donors.
- Conditions: Mild aqueous or mixed solvent systems to preserve the ester functionality.
- Notes: The hydroxyl group at position 7 enhances solubility and hydrogen bonding, which is important for biological activity.
Esterification and Carboxylation
- Ester group introduction: The methyl ester at position 5 can be introduced directly by using methyl ester-containing electrophiles or via esterification of the corresponding carboxylic acid.
- Hydrolysis and transesterification: The methyl ester can be hydrolyzed under acidic or basic conditions (e.g., NaOH or HCl in aqueous media) and subsequently re-esterified if needed for further functionalization.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation of 5-amino-3-bromopyrazole with methyl β-ketoester | Reflux in ethanol, base catalyst (NaOEt), 3 hours | 70–80 | Formation of pyrazolo[1,5-a]pyrimidine core with methyl ester at position 5 |
| Bromination at position 3 | Br2, triethylamine, 1,4-dioxane, room temp | 65–75 | Selective bromination at position 3 |
| Hydroxylation at position 7 | NaOH aqueous solution, mild heating | 80–85 | Introduction of hydroxyl group |
| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate 9:1) | 85–90 | Final purification to obtain pure compound |
Table 1: Typical synthetic conditions and yields for this compound synthesis.
Research Findings and Optimization
Solvent and Catalyst Effects
- Ethanol and 1,4-dioxane are preferred solvents for cyclocondensation due to their polarity and ability to dissolve both reactants and catalysts.
- Triethylamine and pyridine are effective bases that facilitate bromination and other substitution reactions by deprotonating intermediates and stabilizing transition states.
- Polar aprotic solvents like DMF may enhance substitution reactivity but require careful control to avoid side reactions.
Reaction Time and Temperature
Purification Techniques
- Silica gel column chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating the target compound.
- Recrystallization from solvents such as cyclohexane or dichloromethane can improve purity.
- Analytical characterization by NMR (1H and 13C), mass spectrometry, and X-ray crystallography confirms structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 5-amino-3-bromopyrazole + methyl β-ketoester, EtOH, NaOEt, reflux | Pyrazolo[1,5-a]pyrimidine core formation | 70–80 | Base-catalyzed ring closure |
| Bromination | Br2, triethylamine, 1,4-dioxane, RT | Selective bromination at position 3 | 65–75 | Controlled halogenation |
| Hydroxylation | NaOH aqueous, mild heat | Introduction of hydroxyl at position 7 | 80–85 | Nucleophilic substitution |
| Purification | Silica gel chromatography, recrystallization | Isolation of pure compound | 85–90 | Ensures high purity |
Chemical Reactions Analysis
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized or reduced depending on the reagents used.
Cyclocondensation: The compound can participate in cyclocondensation reactions to form diverse derivatives.
Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzymatic inhibitory drugs.
Material Science: Due to its photophysical properties, it is used in the development of new materials.
Biological Studies: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymatic activity and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Substituent Variations
Key structural differences among analogues lie in substituent positions (C3, C5, C7) and functional groups (halogens, esters, aryl groups). Below is a comparative analysis:
Table 1: Physical Properties and Yields of Selected Analogues
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., CN in 3c) increase melting points (228–230°C) compared to phenyl-substituted analogues (156–157°C) .
- Bromine Reactivity : The 3-bromo substituent in the target compound enables cross-coupling reactions, as demonstrated in trifluoromethylated analogues via Suzuki-Miyaura coupling (yields: 70–94%) .
- Hydroxyl Group Impact : The 7-OH group in the target compound may enhance hydrogen bonding, influencing solubility and biological activity compared to 7-oxo or 7-alkyl derivatives .
Key Findings:
- Efficiency : Microwave-assisted synthesis (e.g., ethyl 7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, 81% yield) reduces reaction times compared to traditional heating .
- Versatility : The 3-bromo group in the target compound allows for late-stage diversification, similar to trifluoromethylated derivatives .
Biological Activity
Methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations derived from various studies.
- IUPAC Name : this compound
- Molecular Formula : C9H8BrN3O2
- CAS Number : 1352397-95-5
- Molecular Weight : 270.09 g/mol
- Physical Form : Pale-yellow to yellow-brown solid
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. A common method includes the reaction of 3-amino-pyrazoles with various electrophiles to form the pyrazolo[1,5-a]pyrimidine framework. The yield and conditions vary based on the synthetic route employed.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance, a study demonstrated that compounds with a similar scaffold preferentially induce apoptosis in p21-deficient cancer cells, suggesting a potential mechanism for targeting specific tumor types .
Enzymatic Inhibition
This compound has shown promise as an inhibitor of various enzymes involved in cancer progression and inflammation. The structure allows for interaction with key active sites, leading to inhibition of enzymatic activity that contributes to tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazolo[1,5-a]pyrimidines indicate that modifications at specific positions can significantly affect biological activity. For example:
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Bromination | Enhanced potency against cancer cells |
| 7 | Hydroxyl group | Increased solubility and bioavailability |
| 5 | Carboxylate | Improved interaction with target enzymes |
These modifications have been linked to increased selectivity and reduced off-target effects, which are crucial for developing therapeutic agents .
Case Studies
- Case Study on Anticancer Activity
- Enzymatic Inhibition Study
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole precursors and activated carbonyl intermediates. For example, describes a protocol using ultrasonic irradiation in aqueous-alcohol media with KHSO₄ as a catalyst, achieving high yields for structurally similar pyrazolo[1,5-a]pyrimidines. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical; a systematic approach using a design of experiments (DoE) framework is recommended to identify ideal parameters .
Q. How can this compound be purified to achieve high chemical purity?
- Methodological Answer : Purification often involves silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) followed by recrystallization. and highlight the use of cyclohexane/CH₂Cl₂ or ethanol for recrystallization to obtain colorless crystals. Analytical techniques like HPLC or TLC should monitor purity at each step .
Q. What spectroscopic methods are used for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, and report detailed NMR assignments for pyrazolo[1,5-a]pyrimidine derivatives, focusing on aromatic proton environments and substituent effects. X-ray crystallography (via SHELX refinement, as in and ) provides definitive confirmation of regiochemistry and hydrogen bonding patterns .
Advanced Research Questions
Q. How can debromination be minimized during Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Debromination is a common side reaction during catalytic coupling. demonstrates that using a tandem catalyst system (XPhosPdG2/XPhos) suppresses debromination by stabilizing the palladium intermediate. Optimizing reaction temperature (60–80°C) and stoichiometry (1.2–1.5 equiv boronic acid) further improves yields of arylated products .
Q. What strategies resolve contradictions in regioselectivity during functionalization?
- Methodological Answer : Regioselectivity challenges arise from competing reaction pathways. and emphasize the role of steric and electronic effects. For example, introducing bulky substituents at specific positions (e.g., 3-bromo vs. 7-hydroxy groups) directs reactivity. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via regioselective trapping (e.g., using Grignard reagents) confirms outcomes .
Q. How to address discrepancies in reaction yields under varying catalytic conditions?
- Methodological Answer : Contradictions often stem from catalyst decomposition or solvent effects. recommends systematic screening of ligands (e.g., SPhos vs. XPhos) and solvents (DME vs. THF). Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. For example, microwave-assisted synthesis (120°C, 30 min) improves yields by 15–20% compared to conventional heating .
Q. What are the best practices for analyzing crystal structures of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
